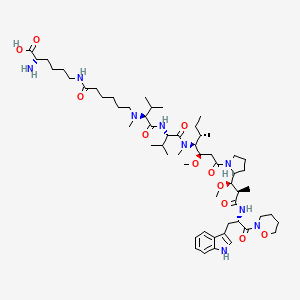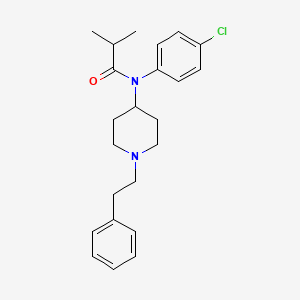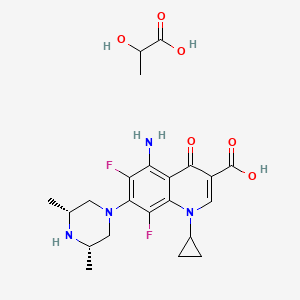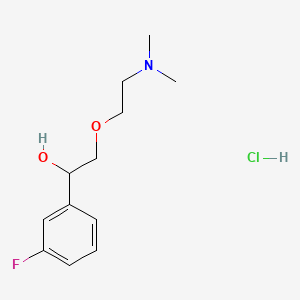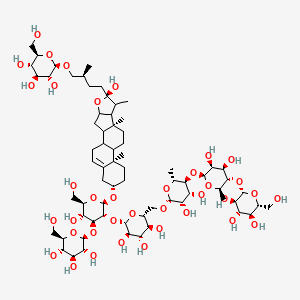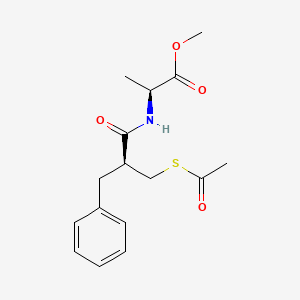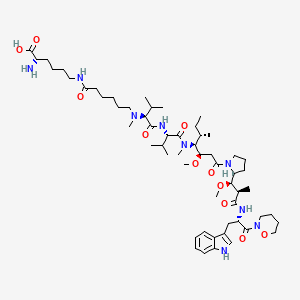
Aprutumab ixadotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ixadotin involves the conjugation of a monoclonal antibody specific to fibroblast growth factor receptor 2 with the cytotoxic agent auristatin. The process typically involves several steps:
Antibody Production: The monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.
Drug Synthesis: Auristatin is synthesized through a series of organic reactions, including peptide coupling and cyclization.
Conjugation: The antibody and auristatin are chemically linked using a bifunctional linker that ensures stability and specificity.
Industrial Production Methods
Industrial production of ixadotin follows Good Manufacturing Practices to ensure the purity and efficacy of the final product. The process involves large-scale cell culture for antibody production, followed by chemical synthesis of auristatin and subsequent conjugation. Quality control measures, including chromatography and mass spectrometry, are employed to verify the integrity of the conjugate .
Chemical Reactions Analysis
Types of Reactions
Ixadotin undergoes several types of chemical reactions, primarily involving its cytotoxic component, auristatin:
Oxidation: Auristatin can undergo oxidation reactions, which may affect its cytotoxicity.
Reduction: The compound can also be reduced under certain conditions, potentially altering its activity.
Substitution: Auristatin can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with auristatin under mild conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of auristatin may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ixadotin has several scientific research applications, particularly in the fields of oncology and targeted drug delivery:
Cancer Therapy: As an antibody-drug conjugate, ixadotin is used to selectively target and kill cancer cells overexpressing fibroblast growth factor receptor 2.
Pharmacokinetics Studies: Researchers use ixadotin to study the pharmacokinetics and biodistribution of antibody-drug conjugates in vivo.
Mechanistic Studies: The compound is employed in studies investigating the mechanisms of action of antibody-drug conjugates and their interactions with target cells.
Mechanism of Action
Ixadotin exerts its effects by binding to fibroblast growth factor receptor 2 on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized via endocytosis. Inside the cell, the cytotoxic agent auristatin is released, leading to cell death through apoptosis. The specificity of the monoclonal antibody ensures that the cytotoxic effects are limited to cells overexpressing fibroblast growth factor receptor 2, minimizing damage to healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab emtansine: Another antibody-drug conjugate targeting human epidermal growth factor receptor 2.
Brentuximab vedotin: Targets CD30 on the surface of certain lymphomas.
Inotuzumab ozogamicin: Targets CD22 on B-cell malignancies.
Uniqueness
Ixadotin is unique in its use of a fibroblast growth factor receptor 2-specific monoclonal antibody and an auristatin-based cytotoxic agent. This combination allows for highly specific targeting of fibroblast growth factor receptor 2-overexpressing tumors, which is not achieved by other antibody-drug conjugates .
Properties
CAS No. |
1404071-73-3 |
|---|---|
Molecular Formula |
C57H95N9O11 |
Molecular Weight |
1082.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |
InChI Key |
RCSZIBSPHRZNRQ-BTZXMIIFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


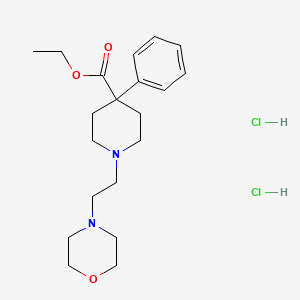


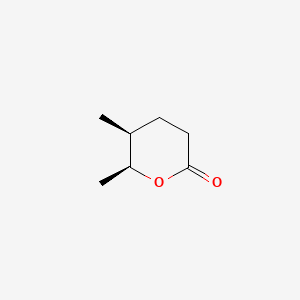
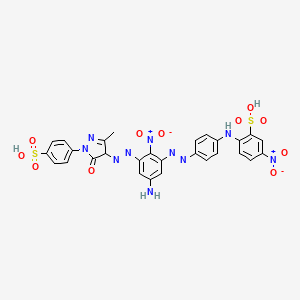

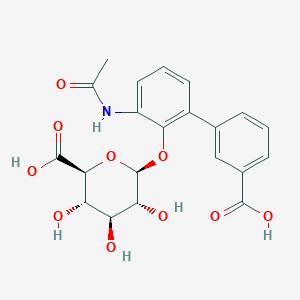
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
